N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide
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Overview
Description
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide is a synthetic organic compound that features a thiophene ring, a hydroxy group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide typically involves multiple steps, starting from commercially available precursors. One common route involves the reaction of 3-hydroxy-3-(thiophen-2-yl)propylamine with phenethyl isocyanate under controlled conditions to form the desired oxalamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate.
Reduction: The oxalamide moiety can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, potassium permanganate, or chromium trioxide in an acidic medium.
Reduction: LiAlH4 or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of primary or secondary amines from the oxalamide.
Substitution: Halogenated or nitrated thiophene derivatives.
Scientific Research Applications
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites.
Mechanism of Action
The mechanism of action of N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide involves its interaction with specific molecular targets. The hydroxy group and thiophene ring can participate in hydrogen bonding and π-π interactions, respectively, with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(pyridin-3-yl)oxalamide
- N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(4-(trifluoromethoxy)phenyl)oxalamide
- N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
Uniqueness
N1-(3-hydroxy-3-(thiophen-2-yl)propyl)-N2-phenethyloxalamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the thiophene ring and hydroxy group allows for versatile chemical modifications, making it a valuable scaffold in medicinal chemistry and materials science.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N'-(3-hydroxy-3-thiophen-2-ylpropyl)-N-(2-phenylethyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H,18,21)(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXIKRXVKHIXVGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=CC=CS2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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